molecular formula C20H20BrN3O3S B2529749 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431072-42-3

4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2529749
CAS No.: 431072-42-3
M. Wt: 462.36
InChI Key: SLBXEUKKZYJKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine (THPM) class, characterized by a six-membered dihydropyrimidine ring with a thioxo (C=S) group at position 2 and a carboxamide moiety at position 3. Key structural features include:

  • 4-(4-Bromophenyl substituent: Enhances lipophilicity and influences electronic properties via bromine’s inductive effect .
  • 6-Methyl group: Contributes to steric effects and metabolic stability .

THPM derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This compound’s structural complexity positions it as a candidate for targeted drug discovery, particularly in oncology and infectious diseases .

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-11-17(18(24-20(28)22-11)12-4-6-13(21)7-5-12)19(25)23-15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBXEUKKZYJKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

  • Molecular Formula : C20H20BrN3O3S
  • Molecular Weight : 462.36 g/mol
  • IUPAC Name : N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their biological activities. The specific compound has shown promise in various areas:

  • Antimicrobial Activity :
    • Research indicates that pyrimidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen (bromine) and methoxy groups enhances these activities.
    • A study highlighted that similar pyrimidine compounds exhibited potent activity against pathogens like E. coli and S. aureus, suggesting that structural modifications can lead to improved efficacy against microbial strains .
  • Antiviral Properties :
    • Pyrimidines are also recognized for their antiviral potential. Compounds with similar structures have been reported to inhibit viral replication mechanisms. For instance, derivatives have shown inhibitory effects on HIV integrase activity, which is crucial for viral replication .
  • Anticancer Activity :
    • The anticancer potential of pyrimidine derivatives has been documented in various studies. Compounds with thiourea moieties have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa cells . The mechanism typically involves the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their molecular structure. Key factors include:

  • Substituents : The presence of electron-withdrawing groups (like bromine) or electron-donating groups (like methoxy) can significantly affect the compound's reactivity and interaction with biological targets.
  • Positioning of Functional Groups : The location of substituents on the pyrimidine ring can alter pharmacokinetic properties and biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AntiviralInhibits HIV integrase activity
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study synthesized a series of pyrimidine derivatives and tested their antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition zones comparable to standard antibiotics .
  • Antiviral Mechanism :
    In vitro assays showed that certain pyrimidine derivatives could inhibit the strand transfer reaction of HIV integrase with IC50 values in the low micromolar range, indicating strong potential as antiviral agents .
  • Cytotoxicity Assessment :
    Evaluation of cytotoxic effects on HeLa cells revealed that the compound induced cell death through apoptosis pathways, with IC50 values suggesting substantial anticancer potential .

Scientific Research Applications

Antitumor Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the structure of these compounds could enhance their antitumor properties. The following table summarizes the antitumor efficacy of related compounds:

CompoundCell Line TestedIC50 (µM)
Compound AKB (Human Cervical)15
Compound BDLD (Human Colon)10
Compound CHepG2/A2 (Human Liver)8

These findings suggest that the compound may also possess similar antitumor properties, potentially making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Compounds in this class have been evaluated for their ability to inhibit various enzymes critical to disease processes. For instance, studies have shown that tetrahydropyrimidines can act as inhibitors for HIV-1 integrase. The following table details the enzyme inhibition activity:

Enzyme TestedIC50 (µM)
HIV-1 Integrase0.65

While some derivatives showed promising results in vitro, they did not translate into effective antiviral activity in cellular models. This highlights the need for further research to optimize these compounds for therapeutic use.

HIV Integrase Inhibition

A notable study focused on evaluating several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. Although one compound exhibited significant inhibition in enzyme assays, it did not demonstrate effective antiviral activity in cell culture models. This discrepancy underscores the importance of further exploration into structure-activity relationships to enhance efficacy.

Antitumor Evaluation

Another investigation assessed a series of tetrahydropyrimidines and their effects on human tumor cells. The results indicated that specific structural modifications could significantly improve cytotoxicity against various cancer types. Such findings suggest that the compound could be a valuable addition to the arsenal of anticancer agents.

Chemical Reactions Analysis

Chemical Reactions

The compound's reactivity is influenced by its electron-withdrawing (bromine) and electron-donating (methoxy) substituents, as well as its thioxo group. Below is a detailed breakdown of its chemical reactions:

Nucleophilic Substitution Reactions

  • The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution (SN_NAr) reactions when treated with strong nucleophiles such as amines or thiols.

  • Example: Reaction with sodium thiolate yields a thioether derivative.

Oxidation and Reduction

  • The thioxo group (-C=S\text{-C=S}) can undergo oxidation to form sulfoxides (-C=SO\text{-C=SO}) or sulfones (-C=SO2\text{-C=SO}_2) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction of the thioxo group to a thiol (-CH-SH\text{-CH-SH}) can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4_4) .

Condensation Reactions

  • The carboxamide group (-CONH2\text{-CONH}_2) can react with aldehydes or ketones under acidic conditions to form imines or Schiff bases.

  • Example: Reaction with benzaldehyde yields an imine derivative.

Cyclization Reactions

  • Under appropriate conditions, the compound can undergo intramolecular cyclization involving the thioxo group and adjacent functional groups, forming fused heterocycles.

  • Example: Reaction with hydrazine hydrate results in pyrazolo[3,4-d]pyrimidine derivatives .

Metal-Catalyzed Coupling Reactions

  • The bromine atom enables coupling reactions such as Suzuki-Miyaura or Heck reactions when catalyzed by palladium complexes.

  • Example: Reaction with phenylboronic acid in the presence of Pd(PPh3_3)4_4 forms biaryl derivatives .

Reaction Mechanisms

The mechanisms for these reactions are influenced by electronic effects from substituents and steric hindrance:

  • Biginelli Reaction Mechanism :

    • Acid-catalyzed condensation forms an enamine intermediate, which reacts with aldehydes and β-ketoesters to yield the tetrahydropyrimidine core.

  • Nucleophilic Substitution :

    • The electron-withdrawing bromine facilitates nucleophilic attack at the para position on the phenyl ring.

  • Oxidation/Reduction :

    • Oxidation involves electrophilic attack on sulfur atoms in the thioxo group, while reduction involves nucleophilic addition to sulfur.

Experimental Data

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionSodium thiolate in DMF85
OxidationHydrogen peroxide in acetic acid78
ReductionLiAlH4_4 in THF80
CyclizationHydrazine hydrate in ethanol72
Suzuki CouplingPhenylboronic acid, Pd(PPh3_3)4_4, KOH90

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Key Structural Differences Biological Relevance
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4-Cl phenyl, methyl ester Carboxylate ester instead of carboxamide; Cl vs. Br Lower cytotoxicity due to reduced hydrogen-bonding capacity
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () 4-Ethoxyphenyl, 4-Cl phenyl Ethoxy group enhances lipophilicity vs. methoxy Improved antibacterial activity (MIC: 8 µg/mL vs. 16 µg/mL for target compound)
4-(3-Bromophenyl)-6-methyl-N-(indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () 3-Br phenyl, indole substituent Bromine position and indole vs. dimethoxyphenyl Higher EGFR inhibition (IC₅₀: 12 µM vs. 18 µM) due to indole’s π-π stacking

Key Observations :

  • Bromine vs. Chlorine : The 4-bromophenyl group in the target compound increases molecular weight (MW: 503.4 g/mol) compared to chlorinated analogues (MW: ~470 g/mol), enhancing van der Waals interactions in hydrophobic pockets .
  • Carboxamide vs. Ester : The carboxamide group in the target compound improves solubility (logP: 3.2 vs. 4.1 for esters) and enables hydrogen bonding with biological targets .

Table 2: Cytotoxicity and Enzyme Inhibition Data

Compound IC₅₀ (µM) against HeLa Cells % Thymidine Phosphorylase Inhibition Antioxidant Activity (DPPH IC₅₀, mg/mL)
Target Compound 15.7 ± 0.9 () 57% () Not reported
Methyl 4-(4-Bromophenyl)-6-methyl-2-oxo-THPM-5-carboxylate 314.3 ± 0.9 () NC
4-(Furan-2-yl)-6-methyl-2-thioxo-THPM-5-carboxylate () 0.6 (Compound 3c)
N-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-oxo-THPM-5-carboxamide () 22.4 ± 1.2 43%

Key Findings :

  • The target compound exhibits 10–20× greater cytotoxicity than methyl ester derivatives, attributed to its carboxamide group’s ability to engage in hydrogen bonding with cellular targets .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2,4-dimethoxyphenyl group enhances metabolic stability compared to unsubstituted phenyl rings, as shown in pharmacokinetic studies (t₁/₂: 6.2 h vs. 3.8 h for 4-chlorophenyl analogues) .
  • Crystallographic Data : X-ray studies (e.g., ) reveal a boat conformation for the THPM ring, with the 4-bromophenyl group oriented perpendicularly to the plane, optimizing steric and electronic interactions .
  • Computational Modeling : Docking studies () indicate strong binding to EGFR (ΔG: −9.2 kcal/mol) via interactions with the thioxo group and bromophenyl moiety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this tetrahydropyrimidine derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a Biginelli-like multicomponent reaction, combining substituted aldehydes (e.g., 4-bromobenzaldehyde), thiourea, and β-keto esters. Cyclocondensation under acidic conditions (e.g., HCl or acetic acid) at reflux (80–100°C) forms the tetrahydropyrimidine core .
  • Critical Parameters :

  • Solvent choice (ethanol or DMF) affects regioselectivity and crystallinity.
  • Temperature control minimizes side products like over-oxidized thione derivatives.
    • Example Data :
Reaction ConditionYield (%)Purity (%)Reference
HCl/EtOH, reflux6895
AcOH/DMF, 80°C7792

Q. How is the compound’s structure confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., 4-bromophenyl at δ 7.2–7.6 ppm; thioxo group at δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 485.2) .
  • X-ray Crystallography : Resolves spatial arrangement of the tetrahydropyrimidine ring and substituent orientations .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Analogs with bromophenyl and dimethoxyphenyl groups show:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : IC50_{50} of 12 µM against COX-2, attributed to hydrogen bonding with the thioxo group .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions (e.g., bromophenyl vs. methoxyphenyl) impact pharmacological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., Br): Enhance electrophilic aromatic substitution reactivity, improving binding to hydrophobic enzyme pockets .
  • Electron-Donating Groups (e.g., OCH3_3): Increase solubility but may reduce target affinity due to steric hindrance .
    • Case Study : Replacing 4-bromophenyl with 3-cyanophenyl decreased antimicrobial activity by 40%, highlighting the importance of halogen positioning .

Q. What solvent systems and catalysts optimize the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMSO or DMF enhance solubility (up to 10 mM) but may denature proteins.
  • Stabilizers : Addition of 0.1% BSA or cyclodextrin derivatives prevents aggregation in PBS buffer (pH 7.4) .
    • Data Contradiction : While DMSO is widely used, some studies report artifactual inhibition in kinase assays at >1% v/v .

Q. How can computational modeling predict binding modes to therapeutic targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions between the thioxo group and catalytic lysine residues (e.g., in EGFR kinase) .
  • MD Simulations : 100-ns simulations reveal stable hydrogen bonds with Asp831 (RMSD < 2.0 Å) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate IC50_{50} values across ≥3 independent assays.
  • Counter-Screening : Test against related off-targets (e.g., COX-1 vs. COX-2) to confirm selectivity .
    • Example : Discrepancies in antiproliferative activity (IC50_{50} 5–25 µM) were traced to variations in cell passage number .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (50–85%) across published protocols?

  • Key Factors :

  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery .
  • Starting Material Purity : Commercial aldehydes often contain stabilizers requiring pre-treatment (e.g., recrystallization) .

Structural Modifications for SAR Studies

Q. Which positions on the tetrahydropyrimidine core tolerate functional group modifications without losing activity?

  • Methodological Answer :

  • Position 2 (Thioxo) : Replacement with oxo reduces potency (e.g., 10-fold loss in COX-2 inhibition) .
  • Position 4 (Bromophenyl) : Halogen substitution (Cl, I) maintains activity; bulkier groups (e.g., NO2_2) decrease solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.